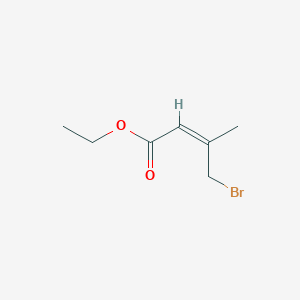

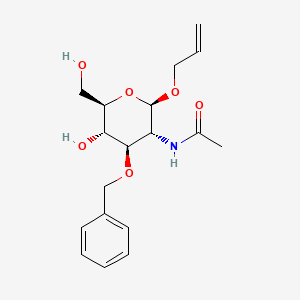

(E)-Ethyl 4-bromo-3-methyl-2-butenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (E)-Ethyl 4-bromo-3-methyl-2-butenoate typically involves the esterification and bromination of 2-butenoic acid, yielding a product with a purity of 92% and a yield of 70.5% (W. Ning, 2002). Another approach includes the phosphine-catalyzed [4 + 2] annulation reaction, demonstrating the compound's versatility in synthetic chemistry (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Molecular Structure Analysis

The molecular structure of (E)-Ethyl 4-bromo-3-methyl-2-butenoate has been characterized through spectroscopic methods and single-crystal X-ray diffraction techniques. These studies provide detailed insights into the compound's geometry, intermolecular contacts, and the effects of these structural features on its reactivity and stability (Z. Demircioğlu, G. Kaştaş, Ç. A. Kaştaş, René Frank, 2019).

Chemical Reactions and Properties

(E)-Ethyl 4-bromo-3-methyl-2-butenoate undergoes various chemical reactions, including annulation and bromination, highlighting its reactivity and utility as an intermediate for synthesizing more complex molecules. These reactions are facilitated by its unique molecular structure, which allows for regioselective and stereoselective transformations (C. Fen-er, 2005).

Physical Properties Analysis

The physical properties of (E)-Ethyl 4-bromo-3-methyl-2-butenoate, such as melting point, boiling point, and solubility, are crucial for its application in synthetic chemistry. These properties are determined by its molecular structure and are essential for predicting the compound's behavior in various chemical environments.

Chemical Properties Analysis

The chemical properties of (E)-Ethyl 4-bromo-3-methyl-2-butenoate, including its reactivity, stability, and interaction with other molecules, are influenced by its functional groups and molecular geometry. Studies have explored its reactivity patterns, highlighting its potential in synthetic organic chemistry and its role in the formation of complex molecular structures (Long He, 2010).

Wissenschaftliche Forschungsanwendungen

Intermediate in Medicine Synthesis : Ethyl 4-bromo-2-butenoate, a closely related compound, has been prepared using 2-butenoic acid and used as an intermediate in medicine synthesis. The yield was 70.5%, and the purity was 92% (Ning, 2002).

Stereospecific Preparation of Olefins : Ethyl (E)-3-methyl-2-heptenoate, which is structurally similar to the target compound, has been synthesized with high yield and retention of configuration, demonstrating the compound's utility in creating trisubstituted olefins (Kobayashi et al., 1973).

Synthesis of 2,4-Dienoic Acid Derivatives : This compound has been used in the synthesis of various vinylic bromides, including 2,4-dienoic acid derivatives. These derivatives were obtained in good yield, highlighting the compound's versatility in chemical synthesis (Kim, 1983).

Synthesis of Tetrahydropyridines : It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Selective Gamma Substitution : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a similar compound, has been used in reactions leading to selective gamma substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).

Eigenschaften

IUPAC Name |

ethyl (Z)-4-bromo-3-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPWHZOYUGYXFA-XQRVVYSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (Z)-4-bromo-3-methylbut-2-enoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)